1,9-Dihydro-9-(1-(1-hydroxyethyl)heptyl)-6H-purin-6-one
CAS No.: 75166-67-5
Cat. No.: VC0007233
Molecular Formula: C₁₄H₂₂N₄O₂
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75166-67-5 |
|---|---|
| Molecular Formula | C₁₄H₂₂N₄O₂ |
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | 9-(2-hydroxynonan-3-yl)-1H-purin-6-one |
| Standard InChI | InChI=1S/C14H22N4O2/c1-3-4-5-6-7-11(10(2)19)18-9-17-12-13(18)15-8-16-14(12)20/h8-11,19H,3-7H2,1-2H3,(H,15,16,20) |
| Standard InChI Key | RSMDQPNZAPMDJC-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCC(C(C)O)N1C=NC2=C1NC=NC2=O |
| SMILES | CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O |
| Canonical SMILES | CCCCCCC(C(C)O)N1C=NC2=C1NC=NC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 9-(2-hydroxynonan-3-yl)-1H-purin-6-one, reflects its purine core substituted with a hydroxynonanyl side chain . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 75166-67-5 | |
| Molecular Formula | ||
| Molecular Weight | 278.35 g/mol | |
| Synonyms | Nosantine racemate, 3D-ADA16667 |
| Property | Value | Method/Source |
|---|---|---|
| Density | 1.27 g/cm³ | Experimental |
| Boiling Point | 504.1°C at 760 mmHg | Estimated |
| Flash Point | 258.7°C | Experimental |
| Solubility | Low aqueous solubility | Computed (LogS = -1.04) |
The hydroxyl group () and purine nitrogen atoms () contribute to hydrogen-bonding capacity, as evidenced by a polar surface area of 84.06 Ų .
Synthesis and Manufacturing
Synthetic Routes
Although detailed protocols are proprietary, the compound is synthesized via alkylation of purinone derivatives. A proposed pathway involves:
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Purinone Activation: Deprotonation of 6H-purin-6-one at using a strong base (e.g., NaH).
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Alkylation: Reaction with 1-(1-hydroxyethyl)heptyl bromide or analogous electrophiles.
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Purification: Chromatographic isolation yields >99% purity, as reported by suppliers .
Industrial Production
Commercial suppliers (e.g., Hangzhou ZeErRui Chemical, Chemlyte Solutions) offer the compound at scales from 1 mg to 50 mg, with pricing escalating nonlinearly:
Scale-up challenges include steric hindrance during alkylation and oxidative degradation of the hydroxyl group, necessitating inert atmospheres .
Reactivity and Derivitization
The secondary hydroxyl group enables functionalization via:
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Esterification: Acetylation with acetic anhydride.
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Oxidation: Conversion to ketones using Jones reagent.
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Glycosylation: Formation of prodrugs with enhanced solubility .
Research Gaps and Future Directions
Unresolved Challenges
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Stereochemical Effects: Impact of hydroxyl configuration on bioactivity .
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Metabolic Stability: Susceptibility to hepatic glucuronidation.
Proposed Studies
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In Vivo Immunomodulation: Murine models of autoimmune disease.
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Structure-Activity Relationships (SAR): Systematic variation of alkyl chain length.
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